Arfolitixorin is the biologically active R-isomer of folitixorin, a reduced folate-based biomodulator []. It serves as the active metabolite of commonly used folate drugs, leucovorin (LV), and levoleucovorin (l-LV) []. In scientific research, Arfolitixorin is primarily utilized to enhance the efficacy of specific antimetabolites, such as 5-fluorouracil (5-FU), a widely employed cytotoxic agent [].
One method for the synthesis of Levo-5,10-methylenetetrahydrofolate, the levo isomer of Arfolitixorin, utilizes p-toluenesulfonic acid as a resolving agent []. This method exploits the solubility difference of levo- and dextro-5,10-methylenetetrahydrofolate tosylates in water for chiral resolution []. This process yields Levo-5,10-methylenetetrahydrofolate with a specific rotation of [α] 20D ≥ 36 o (c = 1, 0.04 N NaOH) and a (6R)-5,10-methylenetetrahydrofolate content greater than or equal to 89% [].
Arfolitixorin is known to participate in key chemical reactions within biological systems. A prominent example is its role as a substrate for thymidylate synthase (TS) []. In the presence of 5-FU, Arfolitixorin stabilizes the binding of 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP), a 5-FU metabolite, to TS, effectively inhibiting the enzyme [].
Arfolitixorin exerts its biological effects primarily by enhancing the activity of certain antimetabolites, particularly 5-FU []. This enhancement stems from its ability to directly act as a reduced folate substrate for TS, a critical enzyme in the de novo synthesis pathway of thymidine, a DNA building block [].
The primary application of Arfolitixorin in scientific research lies in its potential to optimize the efficacy of 5-FU-based chemotherapy, particularly for colorectal cancer [, , , , , , , , , , , , ]. Key research focuses include:
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9